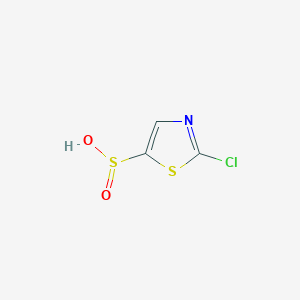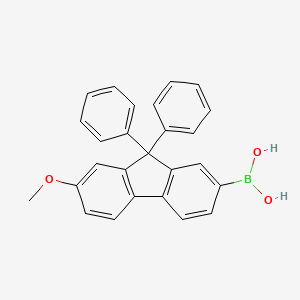
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid is an organic compound with the chemical formula C25H19BO3. It is a boronic acid derivative of fluorene, characterized by the presence of a methoxy group at the 7th position and two phenyl groups at the 9th position of the fluorene ring. This compound is known for its applications in organic synthesis and materials science due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 7-methoxy-9,9-diphenylfluorene with a boron-containing reagent, such as boronic acid or boronic ester, under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of (7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and sensing applications.
Mecanismo De Acción
The mechanism of action of (7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and catalysts. The compound’s unique electronic properties, due to the presence of the methoxy and phenyl groups, also contribute to its reactivity and functionality in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: Lacks the methoxy group at the 7th position.
(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid: The boronic acid group is positioned at the 4th position instead of the 2nd.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid: Contains a bromo group at the 7th position and methyl groups at the 9th position
Uniqueness
(7-Methoxy-9,9-diphenyl-9H-fluoren-2-yl)boronic acid is unique due to the presence of the methoxy group at the 7th position, which enhances its electronic properties and reactivity. This structural feature makes it particularly useful in applications requiring high fluorescence efficiency and specific reactivity patterns .
Propiedades
Fórmula molecular |
C26H21BO3 |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
(7-methoxy-9,9-diphenylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C26H21BO3/c1-30-21-13-15-23-22-14-12-20(27(28)29)16-24(22)26(25(23)17-21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17,28-29H,1H3 |
Clave InChI |
AYYZQVNBBQRKGF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C3=C(C2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C3)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


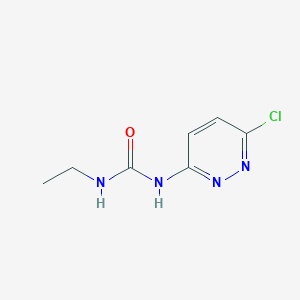
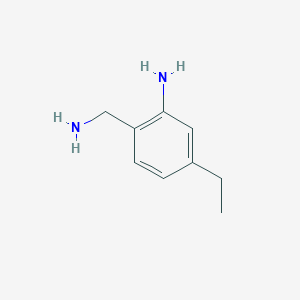
![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
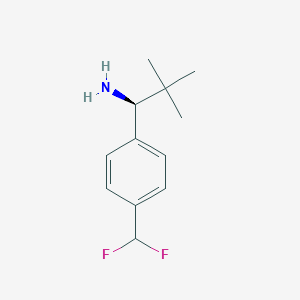
![1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)
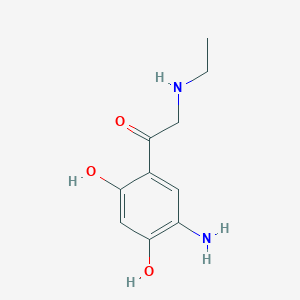
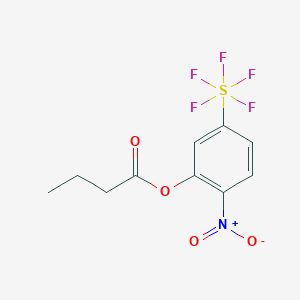

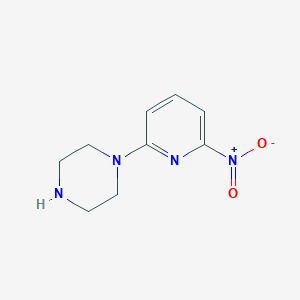

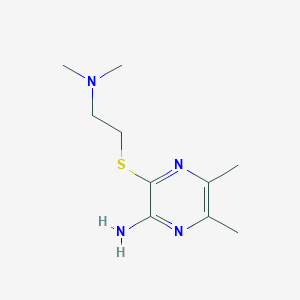
![1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide](/img/structure/B15248060.png)
![Ethyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B15248073.png)
